8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
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Properties
IUPAC Name |
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c1-9-4-6-10(7-5-9)12-16-14(22-19-12)11-3-2-8-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNJRLTGOBPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as tucatinib impurity 6, have been found to inhibit neurokinin receptors. These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological processes.
Mode of Action
Compounds with similar structures have been found to inhibit specific receptors, thereby preventing the transmission of certain signals in the nervous system. This inhibition can lead to changes in physiological processes regulated by these signals.
Biological Activity
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines oxadiazole and triazole moieties, known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- Molecular Formula : C15H11N5O2
- Molecular Weight : 293.28 g/mol
- CAS Number : 1239776-62-5
| Property | Value |
|---|---|
| Molecular Formula | C15H11N5O2 |
| Molecular Weight | 293.28 g/mol |
| CAS Number | 1239776-62-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and triazole scaffolds. These compounds have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes:
-
Case Studies :
- A study demonstrated that derivatives of oxadiazole exhibited IC50 values in the low micromolar range against different cancer cell lines, indicating potent anticancer activity .
- Another research highlighted that hybrid compounds combining oxadiazole with triazole showed enhanced cytotoxicity compared to their individual components .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Research indicates that derivatives of oxadiazoles are effective against a range of pathogens.
- Activity Against Bacteria and Fungi :
- Mechanism : The antimicrobial activity is often attributed to the disruption of microbial cell walls or interference with essential metabolic pathways.
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound may exhibit other pharmacological effects:
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
- Antioxidant Activity : The ability to scavenge free radicals has also been noted in some derivatives, contributing to their overall therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the oxadiazole and triazole rings can lead to variations in potency and selectivity.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole and triazole possess significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varying concentrations .
- Antifungal Activity : The efficacy against fungi like Candida albicans has also been documented, indicating broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of similar compounds. These compounds have been evaluated for their ability to inhibit inflammatory mediators and cytokines, which could be beneficial in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of these compounds with various biological targets. Computational studies suggest that the synthesized derivatives exhibit strong interactions with target proteins involved in disease pathways. This computational approach aids in predicting the pharmacological profiles of new derivatives based on their structural characteristics .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis and Characterization : A study focused on synthesizing novel derivatives and characterizing them using techniques such as NMR and mass spectrometry. The results indicated promising antibacterial activity against common pathogens .
- Biological Assays : In another study, a series of oxadiazole derivatives were synthesized and subjected to biological assays to evaluate their antimicrobial efficacy. The results showed that certain compounds had superior activity compared to standard antibiotics .
| Compound Name | Target Organism | Activity Type | Efficacy |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Antibacterial | Moderate |
| Compound B | Escherichia coli | Antibacterial | High |
| Compound C | Candida albicans | Antifungal | Low |
| Compound D | Inflammatory Mediators | Anti-inflammatory | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
